molecular formula C9H9NO B1674136 Indole-3-carbinol CAS No. 700-06-1

Indole-3-carbinol

Cat. No.: B1674136
CAS No.: 700-06-1
M. Wt: 147.17 g/mol
InChI Key: IVYPNXXAYMYVSP-UHFFFAOYSA-N
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Scientific Research Applications

Cancer Prevention and Treatment

I3C has been extensively studied for its role in cancer prevention. It is particularly noted for its effects on hormone-dependent cancers such as breast and prostate cancer. The mechanisms through which I3C exerts its anticancer effects include:

  • Inhibition of Tumor Growth : I3C has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .
  • Regulation of Estrogen Metabolism : It alters estrogen metabolism by promoting the formation of less active estrogen metabolites, potentially reducing the risk of hormone-sensitive cancers .
  • Antimutagenic Properties : In vivo studies indicate that I3C may reduce cytogenetic damage induced by known carcinogens .

Table 1: Summary of Cancer Studies Involving this compound

Study TypeCancer TypeFindings
In vitroBreast CancerInduces apoptosis and inhibits cell proliferation
In vivoProstate CancerReduces tumor growth and metastasis in animal models
Clinical TrialsCervical NeoplasiaShows promise in treating HPV-related conditions
EpidemiologicalVarious CancersAssociated with lower risk through dietary intake

Neuroprotection

Recent studies have highlighted the neuroprotective effects of I3C. For instance, research involving middle cerebral artery occlusion (MCAO) models demonstrated that I3C pretreatment significantly reduced neuronal loss and improved neurological recovery following ischemic injury. The compound was found to decrease apoptotic markers while enhancing anti-apoptotic protein expression .

Table 2: Neuroprotective Effects of this compound

Study TypeModelFindings
In vivoMCAO Rat ModelPrevents cerebral infarction and reduces apoptosis
Cell CultureHAPI Microglial CellsDecreases inflammatory markers post-hypoxia

Metabolic Disorders

I3C has shown potential in addressing metabolic disorders such as obesity and insulin resistance. Studies suggest that it may enhance glucose metabolism and reduce fat accumulation through modulation of signaling pathways related to energy homeostasis .

Table 3: Effects of this compound on Metabolic Disorders

Study TypeConditionFindings
Animal StudiesObesityReduces body weight gain and fat mass
Clinical TrialsInsulin ResistanceImproves insulin sensitivity in preliminary trials

Case Studies

Several clinical trials have explored the efficacy of I3C in various health conditions:

  • Breast Cancer Prevention : A randomized controlled trial investigated the effects of I3C supplementation on estrogen metabolism in premenopausal women, revealing favorable changes in urinary estrogen profiles associated with decreased breast cancer risk .
  • Cervical Dysplasia : A pilot study indicated that I3C might be beneficial for women with cervical intraepithelial neoplasia, showing improvements in lesion regression rates after treatment with I3C supplements .

Comparison with Similar Compounds

Biological Activity

Indole-3-carbinol (I3C) is a phytochemical derived from cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. Extensive research has been conducted to explore its biological activities, particularly in cancer prevention and treatment, anti-inflammatory effects, and other health benefits. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with I3C.

Antitumor Activity

I3C has been extensively studied for its antitumor properties . Research indicates that I3C inhibits cell proliferation, induces apoptosis, and promotes cell cycle arrest in various cancer cell lines. Notably, it has shown efficacy against breast, prostate, and colorectal cancers.

  • Mechanisms of Action :
    • Cell Cycle Arrest : I3C induces G1 phase arrest in cancer cells, which is critical for preventing tumor growth .
    • Apoptosis Induction : It triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
    • Inhibition of Oncogenes : I3C downregulates the expression of oncogenes such as c-MYC and enhances the activity of tumor suppressor genes .

Case Studies

  • A study on human breast cancer cells demonstrated that I3C significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
  • Clinical trials have shown that I3C can modulate estrogen metabolism, potentially reducing the risk of estrogen-related cancers .

Anti-Inflammatory Activity

I3C exhibits significant anti-inflammatory effects , which are crucial for its role in cancer prevention. It has been shown to inhibit the expression of inflammatory cytokines and enzymes involved in the inflammatory response.

  • Key Findings :
    • I3C reduces the production of prostaglandins and leukotrienes by inhibiting cyclooxygenase (COX) and lipoxygenase pathways .
    • Animal studies have indicated that dietary I3C can lower markers of inflammation in models of chronic inflammatory diseases .

Antiviral and Antimicrobial Activities

Emerging research suggests that I3C may possess antiviral and antimicrobial properties .

  • Antiviral Effects : Preliminary studies indicate that I3C may inhibit the replication of certain viruses, including human papillomavirus (HPV), which is linked to cervical cancer .
  • Antimicrobial Activity : I3C has demonstrated activity against various bacterial strains, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant properties of I3C contribute to its protective effects against oxidative stress, which is implicated in cancer development.

  • Mechanisms :
    • I3C enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
    • It reduces oxidative damage by scavenging free radicals, thereby protecting cellular components from damage .

Summary Table of Biological Activities

Biological ActivityMechanismEvidence Sources
AntitumorCell cycle arrest, apoptosis induction
Anti-inflammatoryInhibition of COX and lipoxygenase
AntiviralInhibition of viral replication
AntimicrobialActivity against bacterial strains
AntioxidantEnhancement of antioxidant enzyme activity

Q & A

Basic Research Questions

Q. How is indole-3-carbinol quantified in plant matrices, and what statistical methods validate these measurements?

I3C quantification in cruciferous vegetables (e.g., cabbage, broccoli) typically employs high-performance liquid chromatography (HPLC) with UV detection. Validation includes assessing linearity, precision, and accuracy using standard calibration curves. Statistical tools like one-way ANOVA and Duncan’s post-hoc test (p<0.05) are applied to compare mean concentrations across plant varieties, ensuring reproducibility .

Q. What physicochemical properties of I3C are critical for experimental stability and handling?

I3C’s stability is influenced by its melting point (193–198°C), sensitivity to acidic conditions (leading to dimerization into 3,3’-diindolylmethane, DIM), and solubility in polar solvents. Storage at -20°C or lower is recommended to prevent degradation, as noted in reagent catalogs .

Q. What experimental models are commonly used to study I3C’s anticarcinogenic effects?

In vitro studies frequently use estrogen-sensitive cancer cell lines (e.g., MCF-7 for breast cancer) to assess apoptosis via mitochondrial function assays (e.g., MTT) and fluorescence-activated cell sorting (FACS). Animal models, such as xenograft mice, evaluate tumor growth inhibition and biomarker modulation .

Advanced Research Questions

Q. How does I3C modulate NF-κB and Akt signaling pathways in cancer cells?

I3C inhibits Akt phosphorylation and suppresses NF-κB nuclear translocation, disrupting prosurvival signaling. Mechanistic studies involve Western blotting for phosphorylated proteins, luciferase reporter assays for NF-κB activity, and gene silencing (siRNA) to validate pathway-specific effects .

Q. What methodologies identify synergistic interactions between I3C and other phytochemicals (e.g., genistein)?

Synergy is assessed using combination index (CI) calculations via the Chou-Talalay method. Real-time PCR quantifies gene expression (e.g., GADD45 for DNA damage response), while FACS measures apoptosis induction. Co-treatment studies in MCF-7 cells reveal enhanced ER-α suppression when I3C is paired with genistein .

Q. How can in silico models advance the development of I3C-derived therapeutics?

Computational approaches, like density functional theory (DFT) and molecular docking, predict I3C’s binding affinity to targets (e.g., ER-α, Akt). CADD (computer-aided drug design) optimizes derivatives for improved pharmacokinetics, validated by in vitro cytotoxicity assays .

Q. What challenges arise in formulating I3C for drug delivery, and how are they addressed?

I3C’s instability in gastric pH complicates oral delivery. Rectal suppositories with polyethylene oxide bases demonstrate improved stability. HPLC-UV validates content uniformity, while pharmacotechnical studies assess dissolution profiles and excipient compatibility .

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy of I3C?

Pharmacokinetic studies using LC-MS/MS track I3C metabolites (e.g., DIM) in plasma. Xenograft models with humanized mice (e.g., SCID) bridge in vitro findings by correlating tumor regression with biomarker changes (e.g., caspase-3 activation) .

Q. What molecular techniques elucidate I3C’s structural interactions with cellular targets?

Solid-state NMR and X-ray crystallography resolve I3C’s conformation in binding pockets. Hirshfeld surface analysis maps non-covalent interactions, while mutagenesis studies validate critical residues in target proteins (e.g., ER-α) .

Q. How is I3C’s role in estrogen metabolism quantified in translational studies?

LC-MS/MS measures urinary 2-hydroxyestrone (anti-estrogenic metabolite) levels in clinical trials. Epidemiological data correlate I3C intake with reduced cancer incidence, supported by case-control studies and meta-analyses .

Methodological Notes

  • Contradiction Analysis : While I3C consistently induces apoptosis in vitro, in vivo efficacy varies due to bioavailability limitations. Pharmacokinetic studies (e.g., plasma half-life measurements) and metabolite profiling are critical to address this gap .
  • Experimental Design : Dose-response curves and time-course experiments are essential to distinguish acute vs. chronic effects. For combination therapies, factorial design experiments isolate synergistic mechanisms .

Properties

IUPAC Name

1H-indol-3-ylmethanol
Source PubChem
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InChI

InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYPNXXAYMYVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID7031458
Record name Indole-3-carbinol
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Molecular Weight

147.17 g/mol
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Physical Description

Solid
Record name Indole-3-carbinol
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Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

700-06-1
Record name Indole-3-carbinol
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Melting Point

90 °C
Record name Indole-3-carbinol
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Synthesis routes and methods

Procedure details

As mentioned herein, many of the compounds studied were obtained from ChemBridge Corporation or from the NCI's Drug Synthesis and Chemistry Branch. The inventors also synthesized several dozens of analogs in their laboratory, e.g., 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]ethanone, {1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde, {1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid, (1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol, 1H-Indole-3-carboxaldehyde, 1-[(3-methoxy-4-chlorophenyl)methyl], 1H-Indole-3-methanol, 1-[(3-chloro-4-fluorophenyl)methyl], Methanol, 1-[1-(b-D-glucopyranosyloxy)-1H-indol-3-yl], 1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy), and 1H-Indole-3-biocytin-hydrazide, 1-[(4-chlorophenyl)methyl]-(9CI). Typically, two approaches were used to synthesize new analogs or analogs that are not commercially available. One approach was through reduction by LiAlH4 or NaBH4 or oxidation by KMnO4 of commercially available indole-3-carboxyaldehyde analogs to obtain indole-3-methanol or indole-3-carboxylic acid analogues. The second approach was to synthesize new compounds by using various compound building blocks as shown in FIG. 12. Briefly, 1.0 mmol of building block A (containing indole) was dissolved in anhydrous DMSO and mixed with 1.1 mmol of NaH. After 1 h of stirring at room temperature, 1.2 mmol of building block B (benzyl halides) was added, and the mixture was stirred at room temperature for another 24 h. Then, after the addition of distilled water (3× volume of DMSO), the mixture was extracted with chloroform or dichloromethane. The organic phase was washed with 10% NaCl. The water residue was then removed by adding anhydrous Na2SO4 which was in turn removed by filtering through a paper filter. The solution was then concentrated by rotary vacuum evaporation. The products were separated and purified by silica gel column chromatography based on the polarity of the compounds, using CH2Cl2:n-hexane (1:1) or CHCl3:methanol (20:1) as eluents, or by crystallization based on their solubility in various agents. The organic eluents were then removed by vacuum evaporation to obtain the final products. The purity and molecular weight of the final products were determined by high-performance liquid chromatography-mass spectrometry (HPLC-MS) (performed at the Pharmaceutical Development Center of our institution). The identities of the compounds were determined by nuclear magnetic resonance (NMR) analyses. The examples for HPLC-MS and NMR analysis for Oncrasin-27 after synthesis and purification are shown in FIG. 13. Most of the compounds had purity of >95˜99%, and their molecular weights matched the predicted molecule, as shown by HPLC-MS. Only compounds with a purity of 95% or higher shown by HPLC-MS were used for testing in cultured cells.
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1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
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{1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Indole-3-carbinol
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Indole-3-carbinol
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Reactant of Route 5
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Reactant of Route 6
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